molecular formula C12H17NO B8297162 3'-(N-Isopropylaminomethyl)acetophenone

3'-(N-Isopropylaminomethyl)acetophenone

Cat. No.: B8297162
M. Wt: 191.27 g/mol
InChI Key: XQBDLCQYNQIZIE-UHFFFAOYSA-N
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Description

3'-(N-Isopropylaminomethyl)acetophenone is a synthetic organic compound featuring an acetophenone backbone substituted with an N-isopropylaminomethyl group. This structure suggests potential as a key intermediate or building block in organic synthesis and medicinal chemistry research . Acetophenone derivatives are of significant interest in life sciences and are frequently investigated as useful scaffolds in drug research and development due to their diverse biological activities . Researchers utilize such compounds in the synthesis of more complex molecules, for method development in analytical chemistry, and in pharmacological studies to explore new therapeutic agents . This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-[3-[(propan-2-ylamino)methyl]phenyl]ethanone

InChI

InChI=1S/C12H17NO/c1-9(2)13-8-11-5-4-6-12(7-11)10(3)14/h4-7,9,13H,8H2,1-3H3

InChI Key

XQBDLCQYNQIZIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetophenone Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 3'-(N-Isopropylaminomethyl)acetophenone with analogous compounds:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Solubility/LogP*
3'-(N-Isopropylaminomethyl)acetophenone N-Isopropylaminomethyl (3') ~193.3† Ketone, tertiary amine Moderate hydrophilicity‡
Acetophenone (baseline) None 120.15 Ketone Soluble in alcohols, ether
3'-Aminoacetophenone Amino (3') 135.17 Ketone, primary amine Higher polarity
3'-(Trifluoromethyl)acetophenone Trifluoromethyl (3') 188.15 Ketone, CF₃ group Lipophilic
Acronyculatin P (isoprenylated) Isoprenyl groups (2',4',6') Not reported Ketone, prenyl, hydroxyl Lipophilic due to prenyl

*LogP (partition coefficient) inferred from substituent effects.
†Calculated based on molecular formula.
‡Predicted due to tertiary amine enhancing solubility in polar solvents.

Key Observations :

  • 3'-Aminoacetophenone has higher polarity due to its primary amine, while 3'-(Trifluoromethyl)acetophenone is more lipophilic, affecting membrane permeability and bioavailability .
  • Isoprenylated derivatives (e.g., acronyculatin P) exhibit enhanced lipophilicity, which correlates with improved cytotoxic activity in cancer cell lines .
Cytotoxic Activity
  • Acronyculatin P (IC₅₀ = 15.42 µM against P-388 murine leukemia cells) demonstrates moderate cytotoxicity, attributed to its isoprenyl and hydroxyl groups enhancing membrane interaction .
Antifungal and Antibacterial Activity
  • Halogenated acetophenones (e.g., 3'-chloro derivatives) show selective antimicrobial activity against Gram-positive bacteria and fungi due to electron-withdrawing effects enhancing reactivity .
  • 3'-Aminoacetophenone derivatives are precursors to semicarbazones and oximes, which exhibit antifungal properties .
Reactivity in Reduction Reactions
  • Acetophenone is reduced to 1-phenylethanol in 68% yield under EDAB conditions, while aldehydes (e.g., benzaldehyde) are reduced faster due to lower steric hindrance .
  • Bulky substituents (e.g., trifluoromethyl, isopropyl) may slow reduction kinetics by sterically shielding the carbonyl group .

Preparation Methods

Traditional Acid-Catalyzed Conditions

Classic protocols employ hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous or alcoholic media. For example:

  • Reagents : Acetophenone (1.0 equiv), 37% formaldehyde (1.2 equiv), isopropylamine (1.1 equiv)

  • Catalyst : 10 mol% HCl

  • Conditions : Reflux in ethanol (80°C, 6–8 h)

  • Yield : 68–72%

The reaction proceeds via iminium ion intermediates, with the ketone’s meta-directing effect ensuring regioselectivity. However, prolonged reaction times and byproduct formation (e.g., dimeric species) limit scalability.

Ionic Liquid-Catalyzed Mannich Reaction

Recent advancements utilize ionic liquids (ILs) as green catalysts. For instance:

  • Catalyst : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄)

  • Conditions : Solvent-free, 60°C, 3 h

  • Yield : 89–92%

ILs enhance reaction efficiency by stabilizing charged intermediates and reducing energy barriers. Comparative studies show ILs improve yields by 20–25% over traditional acids while minimizing waste (Table 1).

Table 1: Mannich Reaction Optimization

CatalystSolventTemp (°C)Time (h)Yield (%)
HCl (10 mol%)Ethanol80872
[BMIM]BF₄Solvent-free60392
H₂SO₄ (5 mol%)Water1001265

Reductive Amination Strategy

Reductive amination offers an alternative route using 3’-formylacetophenone and isopropylamine, followed by reduction with NaBH₄ or H₂/Pd-C.

Sodium Borohydride Reduction

  • Reagents : 3’-Formylacetophenone (1.0 equiv), isopropylamine (1.5 equiv), NaBH₄ (2.0 equiv)

  • Conditions : Methanol, 0°C → RT, 4 h

  • Yield : 65–70%

Catalytic Hydrogenation

  • Catalyst : 5% Pd/C (0.1 equiv)

  • Conditions : H₂ (1 atm), ethanol, 50°C, 6 h

  • Yield : 75–78%

While this method avoids formaldehyde, the need for pre-functionalized substrates (e.g., 3’-formylacetophenone) adds synthetic steps.

Nucleophilic Substitution Pathway

This route involves reacting 3’-chloromethylacetophenone with isopropylamine under basic conditions:

  • Reagents : 3’-Chloromethylacetophenone (1.0 equiv), isopropylamine (3.0 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Conditions : Acetone, reflux (56°C), 12 h

  • Yield : 60–63%

Challenges include the limited commercial availability of 3’-chloromethylacetophenone and competing elimination reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times:

  • Reagents : Acetophenone, formaldehyde, isopropylamine

  • Catalyst : [BMIM]BF₄ (5 mol%)

  • Conditions : 100 W, 80°C, 45 min

  • Yield : 85–88%

This method is ideal for high-throughput applications but requires specialized equipment.

Comparative Analysis of Methods

Table 2: Method Efficiency

MethodYield (%)Time (h)Scalability
Mannich (IL-catalyzed)923High
Reductive Amination786Moderate
Nucleophilic Substitution6312Low
Microwave-Assisted880.75High

Q & A

Q. What are the common synthetic routes for 3'-(N-Isopropylaminomethyl)acetophenone, and how are intermediates characterized?

The synthesis of acetophenone derivatives typically involves alkylation, bromination, or nitro-substitution reactions. For example, α-bromination of acetophenone derivatives can be achieved using pyridine hydrobromide perbromide, which is efficient for introducing bromine at the α-carbon position . Structural characterization of intermediates, such as isomers, often relies on NMR spectroscopy. Mono-N-oxide derivatives are synthesized to resolve ambiguities in structural assignments, as their distinct NMR splitting patterns differentiate 6- and 7-acetyl isomers .

Q. How is NMR spectroscopy utilized in characterizing structural isomers of acetophenone derivatives?

NMR analysis is critical for distinguishing isomers. For instance, in 4′-chloro-3′-nitroacetophenone synthesis, the use of mono-N-oxide derivatives produces distinct coupling patterns in 1^1H and 13^13C NMR spectra, enabling unambiguous identification of regioisomers. This method avoids reliance on crystallography or mass spectrometry alone .

Q. What experimental methods determine the solubility of acetophenone derivatives in supercritical CO₂?

A static method is employed, where solubility is measured at controlled temperatures (313.15–343.15 K) and pressures (10–28 MPa). The Peng-Robinson equation of state (PR-EOS) with Stryjek-Vera combining rules is used to correlate experimental data, achieving a sum of squared errors (SSE) of 4.00%, indicating robust model performance .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for bromination of acetophenone derivatives?

Optimization involves evaluating solvent polarity, temperature, and brominating agents. For α-bromination, pyridine hydrobromide perbromide in non-polar solvents (e.g., dichloromethane) at 0–25°C minimizes side reactions. Reaction progress is monitored via TLC or GC-MS, with yields improved by slow reagent addition and inert atmospheres .

Q. What methodologies resolve contradictions in solubility data when using different thermodynamic models?

Discrepancies between models (e.g., Chrastil vs. PR-EOS) are addressed by comparing error metrics (SSE, % deviation) and validating against experimental datasets. For acetophenone in supercritical CO₂, the Del Valle–Aguilera model shows superior accuracy (SSE = 0.37%) compared to PR-EOS (SSE = 4.00%). Cross-validation with density-based models ensures reliability .

Q. How do solvent mixtures affect the thermophysical properties of acetophenone derivatives during purification?

Binary mixtures (e.g., acetophenone + ethylchloroacetate) exhibit non-ideal behavior, with excess molar volume (VEV^E) and viscosity deviations (ΔηΔη) indicating strong intermolecular interactions. Positive ΔηΔη values suggest hydrogen bonding or dipole-dipole forces, requiring adjustments in distillation or crystallization protocols. Data are modeled using Redlich-Kister equations to predict phase behavior .

Q. What catalytic systems are effective for selective reductions of acetophenone derivatives?

Ruthenium complexes, such as p-cymene-based catalysts, enable transfer hydrogenation of acetophenone to 1-phenylethanol. Reaction conditions (e.g., 80°C, isopropanol as H-donor) and catalyst loading (1–5 mol%) are optimized via 1^1H NMR and GC-MS to achieve >90% selectivity. Side reactions (e.g., over-reduction) are suppressed by controlling reaction time and H-donor concentration .

Q. How can computational modeling predict liquid-liquid equilibrium (LLE) behavior for acetophenone-containing systems?

Group contribution methods (e.g., UNIFAC) correlate LLE data for ternary systems (water + ethylbenzene + acetophenone). Parameters are derived from experimental tie-line data, and model accuracy is validated using root-mean-square deviations (RMSD < 2%). This approach aids in designing extraction processes for industrial-scale purification .

Data Contradiction Analysis

Q. Conflicting solubility values in supercritical CO₂: How to validate models?

Discrepancies arise from assumptions in density-based vs. equation-of-state models. Researchers should:

  • Compare SSE values across models (e.g., 0.37% for Del Valle–Aguilera vs. 4.00% for PR-EOS) .
  • Validate with independent datasets (e.g., NIST thermophysical data) .
  • Use Akaike information criterion (AIC) to assess model complexity vs. fit quality.

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